molecular formula C7H15NO2 B7779783 (3R)-3-azaniumyl-4,4-dimethyl-pentanoate

(3R)-3-azaniumyl-4,4-dimethyl-pentanoate

Cat. No.: B7779783
M. Wt: 145.20 g/mol
InChI Key: MIMSUZKTGRXZNZ-RXMQYKEDSA-N
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Description

(3R)-3-azaniumyl-4,4-dimethyl-pentanoate is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an azaniumyl group and a dimethyl-pentanoate backbone. Its stereochemistry is defined by the (3R) configuration, making it an interesting subject for research in stereochemistry and chiral synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-azaniumyl-4,4-dimethyl-pentanoate typically involves stereoselective methods to ensure the correct (3R) configuration. One common approach is the use of chiral catalysts or chiral auxiliaries to direct the stereochemistry during the synthesis. The reaction conditions often include controlled temperatures and pH levels to maintain the integrity of the chiral center.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-azaniumyl-4,4-dimethyl-pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azaniumyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-3-azaniumyl-4,4-dimethyl-pentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-azaniumyl-4,4-dimethyl-pentanoate involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (3S)-3-azaniumyl-4,4-dimethyl-pentanoate
  • 3-azaniumyl-4,4-dimethyl-pentanoic acid
  • 4,4-dimethyl-pentanoate derivatives

Uniqueness

What sets (3R)-3-azaniumyl-4,4-dimethyl-pentanoate apart is its specific (3R) configuration, which can result in different biological activities and chemical reactivity compared to its (3S) enantiomer or other related compounds. This makes it a valuable compound for studying stereochemistry and chiral effects in various applications.

Properties

IUPAC Name

(3R)-3-azaniumyl-4,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMSUZKTGRXZNZ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367278-49-7
Record name (R)-3-Amino-4,4-dimethylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367278-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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